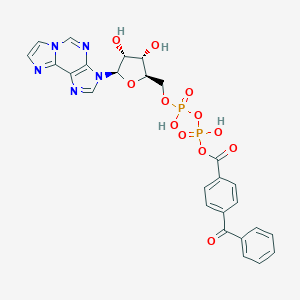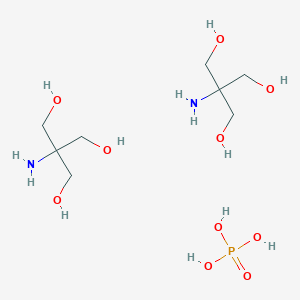
Bz(2)Epsilon ADP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bz(2)Epsilon ADP is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to modulate the activity of certain enzymes and receptors, making it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of Bz(2)Epsilon ADP involves its ability to bind to and modulate the activity of certain enzymes and receptors. Bz(2)Epsilon ADP binds to the active site of enzymes and alters their activity, either by promoting or inhibiting their function. Similarly, Bz(2)Epsilon ADP binds to receptors and modulates their activity, either by promoting or inhibiting their signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Bz(2)Epsilon ADP has been shown to have various biochemical and physiological effects. In terms of biochemical effects, Bz(2)Epsilon ADP has been shown to modulate the activity of various enzymes and receptors, as discussed above. In terms of physiological effects, Bz(2)Epsilon ADP has been shown to affect various biological processes, including cell proliferation, apoptosis, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bz(2)Epsilon ADP has several advantages for lab experiments. One of the main advantages is its ability to modulate the activity of enzymes and receptors, making it a valuable tool for studying various biological processes. Additionally, Bz(2)Epsilon ADP is a highly specific compound, meaning that it can target specific enzymes and receptors without affecting other molecules in the cell.
However, there are also limitations to using Bz(2)Epsilon ADP in lab experiments. One limitation is its complex synthesis method, which requires specialized equipment and expertise. Additionally, Bz(2)Epsilon ADP is a relatively expensive compound, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on Bz(2)Epsilon ADP. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the specific enzymes and receptors that are targeted by Bz(2)Epsilon ADP, as well as their role in various biological processes.
Another area of research is the development of new applications for Bz(2)Epsilon ADP. For example, Bz(2)Epsilon ADP may have potential applications in drug discovery, as it can be used to identify new targets for drug development. Additionally, Bz(2)Epsilon ADP may have potential applications in the treatment of various diseases, such as cancer and neurological disorders.
Conclusion:
In conclusion, Bz(2)Epsilon ADP is a valuable compound for scientific research, with potential applications in the study of enzyme activity, receptor signaling, and various biological processes. While there are limitations to using Bz(2)Epsilon ADP in lab experiments, its highly specific nature and ability to modulate the activity of specific enzymes and receptors make it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential applications of Bz(2)Epsilon ADP in scientific research and drug discovery.
Métodos De Síntesis
Bz(2)Epsilon ADP is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the synthesis of a precursor molecule, which is then subjected to further chemical modifications to produce the final product. The synthesis method of Bz(2)Epsilon ADP is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Bz(2)Epsilon ADP has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of enzyme activity and regulation. Bz(2)Epsilon ADP has been shown to modulate the activity of various enzymes, including kinases and phosphatases, making it a valuable tool for studying the role of these enzymes in various biological processes.
Another area of research is the study of receptor activity and signaling pathways. Bz(2)Epsilon ADP has been shown to modulate the activity of certain receptors, including G protein-coupled receptors and ion channels, making it a valuable tool for studying the role of these receptors in various physiological processes.
Propiedades
Número CAS |
110682-84-3 |
|---|---|
Nombre del producto |
Bz(2)Epsilon ADP |
Fórmula molecular |
C26H23N5O12P2 |
Peso molecular |
659.4 g/mol |
Nombre IUPAC |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] 4-benzoylbenzoate |
InChI |
InChI=1S/C26H23N5O12P2/c32-20(15-4-2-1-3-5-15)16-6-8-17(9-7-16)26(35)42-45(38,39)43-44(36,37)40-12-18-21(33)22(34)25(41-18)31-14-28-19-23-27-10-11-30(23)13-29-24(19)31/h1-11,13-14,18,21-22,25,33-34H,12H2,(H,36,37)(H,38,39)/t18-,21-,22-,25-/m1/s1 |
Clave InChI |
HAZAYIMMDPPYTB-PXOHRUDZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
Sinónimos |
3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 14C-labeled 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 3H-labeled Bz(2)epsilon ADP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















